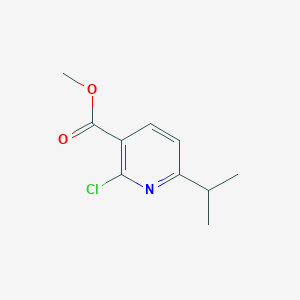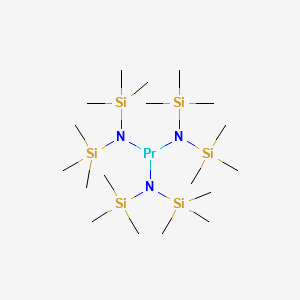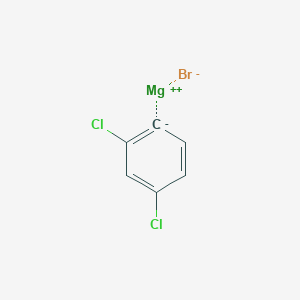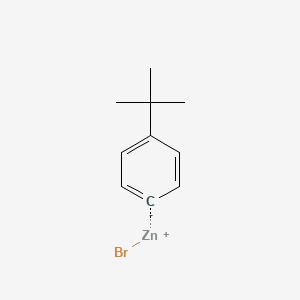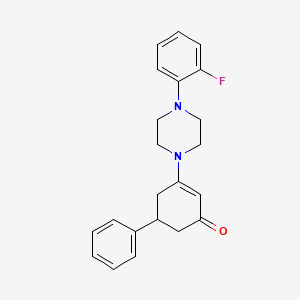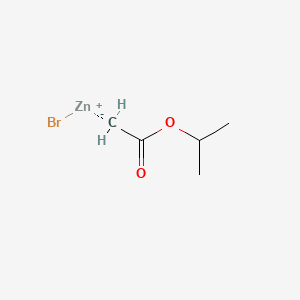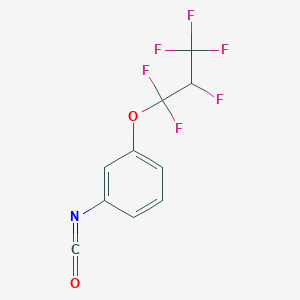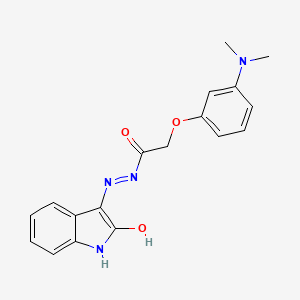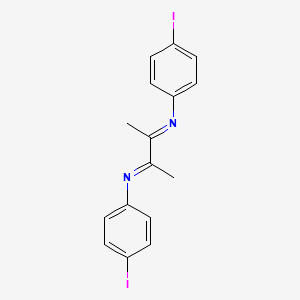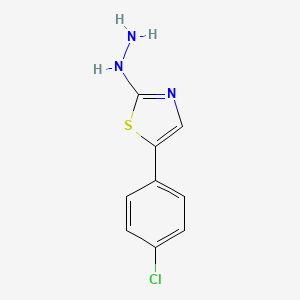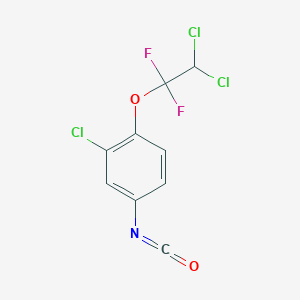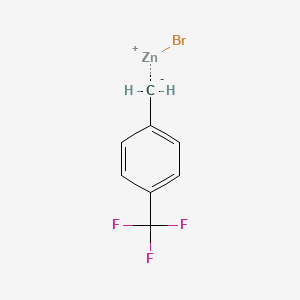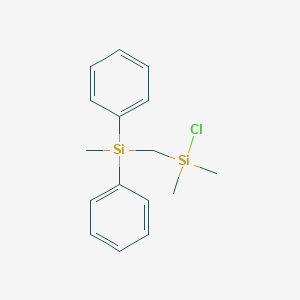
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is a versatile organosilicon compound used in various scientific research fields. It possesses unique properties that enable its application in organic synthesis, material science, and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane typically involves the reaction of diphenylmethylsilane with chloromethyl-dimethyl-chlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Substitution: Alcohols, amines, or thiols in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Siloxanes, silanols, or silamines.
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
Applications De Recherche Scientifique
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl and amino groups in complex organic molecules.
Material Science: In the synthesis of silicon-based polymers and materials with unique electrical and thermal properties.
Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds and drug candidates.
Mécanisme D'action
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane involves the formation of silicon-carbon bonds, which impart stability and unique properties to the resulting compounds. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a valuable building block in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Dichlorodimethylsilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Chlorotrimethylsilane: Contains three methyl groups and is used as a silylating agent.
Uniqueness
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is unique due to the presence of both diphenylmethyl and dimethyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Propriétés
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
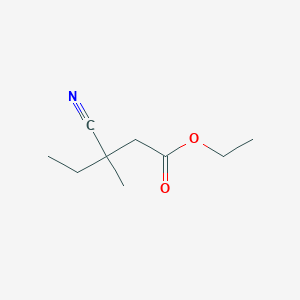
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)
